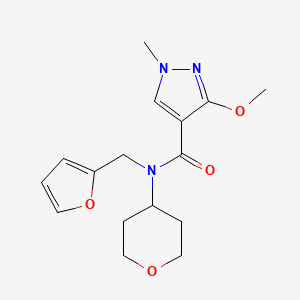
N-(furan-2-ylmethyl)-3-methoxy-1-methyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(furan-2-ylmethyl)-3-methoxy-1-methyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C16H21N3O4 and its molecular weight is 319.361. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(furan-2-ylmethyl)-3-methoxy-1-methyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a furan moiety, a methoxy group, and a pyrazole ring. The presence of these functional groups suggests potential interactions with biological targets, which may contribute to its therapeutic effects.
Structural Formula
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs possess significant anticancer properties. For instance, pyrazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Efficacy
A study evaluating the cytotoxic effects of pyrazole derivatives demonstrated that compounds structurally similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. The mechanism was primarily attributed to the inhibition of the PI3K/Akt signaling pathway, leading to increased apoptosis rates in treated cells .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Pyrazole derivatives are known for their ability to inhibit bacterial growth, making them potential candidates for antibiotic development.
Research Findings on Antimicrobial Activity
In vitro studies reported that this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL, indicating a promising profile compared to standard antibiotics .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Compounds with similar structures have been documented to exhibit inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Research indicates that this compound may exert its anti-inflammatory effects by modulating NF-kB signaling pathways, thus reducing the expression of inflammatory mediators .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the furan or methoxy groups can significantly impact its pharmacological profile.
Key Findings from SAR Studies
- Furan Ring Modifications : Alterations in the furan ring have been linked to enhanced anticancer activity.
- Methoxy Group Positioning : The position of the methoxy group influences both solubility and bioavailability.
- Tetrahydropyran Influence : The tetrahydropyran moiety appears essential for maintaining biological activity, potentially enhancing cellular uptake .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-methoxy-1-methyl-N-(oxan-4-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-18-11-14(15(17-18)21-2)16(20)19(10-13-4-3-7-23-13)12-5-8-22-9-6-12/h3-4,7,11-12H,5-6,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUDWJITGISISJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N(CC2=CC=CO2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














